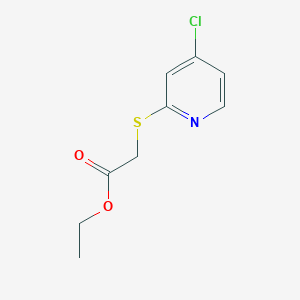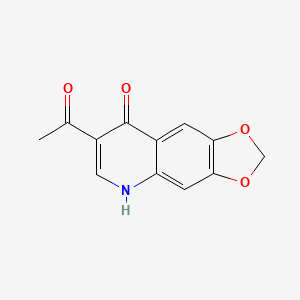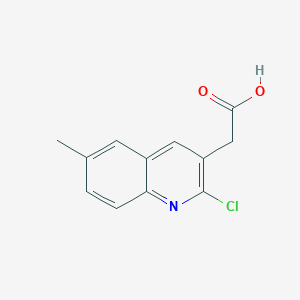
Ethyl 2-((4-chloropyridin-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is a chemical compound with the molecular formula C9H10ClNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a pyridine ring substituted with a chlorine atom and a thioacetate group, making it a versatile molecule for synthetic and research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate typically involves the reaction of 4-chloropyridine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((4-chloropyridin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-((4-chloropyridin-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thioacetate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but with the chlorine atom at a different position on the pyridine ring.
Ethyl 2-(4-bromopyridin-2-yl)thio)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(4-methylpyridin-2-yl)thio)acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is unique due to the specific positioning of the chlorine atom and the thioacetate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1346707-71-8 |
|---|---|
Fórmula molecular |
C9H10ClNO2S |
Peso molecular |
231.70 g/mol |
Nombre IUPAC |
ethyl 2-(4-chloropyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C9H10ClNO2S/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 |
Clave InChI |
RGKUZEZQHXSHOM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)

![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)









